molecular formula C15H19NO B8463660 N-benzyl-N-(prop-2-ynyl)pivalamide

N-benzyl-N-(prop-2-ynyl)pivalamide

Cat. No.: B8463660
M. Wt: 229.32 g/mol
InChI Key: XMFNVVKEBYIHQU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(prop-2-ynyl)pivalamide typically involves the reaction of benzylamine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

the general principles of organic synthesis and purification, such as recrystallization and chromatography, would apply .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(prop-2-ynyl)pivalamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-N-(prop-2-ynyl)pivalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-(prop-2-ynyl)pivalamide involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can enhance the compound’s binding affinity to certain proteins, while the prop-2-yn-1-yl group can participate in covalent bonding with active sites .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

N-benzyl-2,2-dimethyl-N-prop-2-ynylpropanamide

InChI

InChI=1S/C15H19NO/c1-5-11-16(14(17)15(2,3)4)12-13-9-7-6-8-10-13/h1,6-10H,11-12H2,2-4H3

InChI Key

XMFNVVKEBYIHQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N(CC#C)CC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N-benzylprop-2-yn-1-amine (472 mg, 3.25 mmol) and triethylamine (493 mg, 4.88 mmol) in DCM (16 mL), cooled to 0° C. was added pivaloyl chloride (451 mg, 3.74 mmol). After 1 hour the reaction mixture was applied directly to the top of a silica gel column for purification, eluting with a gradient of 60-100% DCM in hexanes to give the title compound. MS: m/z=230 (M+1).
Quantity
472 mg
Type
reactant
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
451 mg
Type
reactant
Reaction Step Two

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